molecular formula C13H16O4 B1590338 Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester CAS No. 81147-94-6

Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester

Cat. No. B1590338
Key on ui cas rn: 81147-94-6
M. Wt: 236.26 g/mol
InChI Key: BDCUIFGTTIEBLT-UHFFFAOYSA-N
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Patent
US04450173

Procedure details

A mixture of 228 gm (1.27 mole) of methyl 3-(4-hydroxyphenyl)propionate, 263 gm (1.90 mole) of K2CO3 and 298 mL (3.80 mole) of epichlorohydrin in 2 liters of acetone was stirred and heated to reflux for 20 hours. The reaction medium was then filtered and evaporated under reduced pressure. The resulting oil was taken up in 1 liter of toluene andwashed consecutively with 500 mL water, 2×500 mL 1N NaOH and 2×500 mL water. The toluene phase was then dried over MgSO4 andevaporated under reduced pressure to provide a clear oil which was further purified by vacuum distillation. The final yield of purified oil was 131.2gm (44%): bp 156° (p=0.4 mm Hg). The NMR and IR spectra of the product were consistent with the assigned structure and the elemental analysis was consistent with the formula C13H16O4.
Quantity
228 g
Type
reactant
Reaction Step One
Name
Quantity
263 g
Type
reactant
Reaction Step One
Quantity
298 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH2:20]([CH:22]1[O:24][CH2:23]1)Cl>CC(C)=O>[O:24]1[CH2:23][CH:22]1[CH2:20][O:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
228 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CCC(=O)OC
Name
Quantity
263 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
298 mL
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
2 L
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The reaction medium was then filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene phase was then dried over MgSO4
CUSTOM
Type
CUSTOM
Details
to provide a clear oil which
DISTILLATION
Type
DISTILLATION
Details
was further purified by vacuum distillation

Outcomes

Product
Name
Type
Smiles
O1C(COC2=CC=C(C=C2)CCC(=O)OC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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